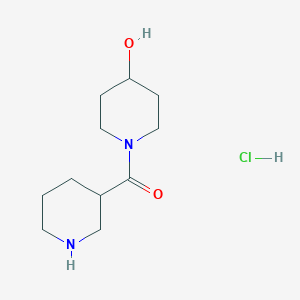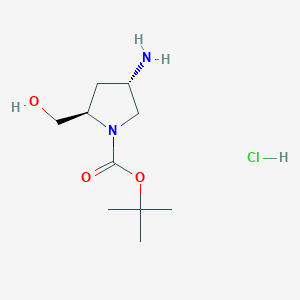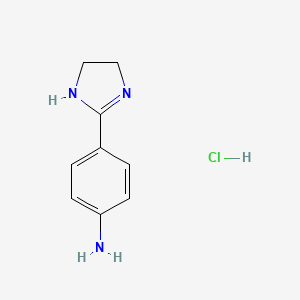
Fe(R,R-PDP) White-Chen Catalyst
Übersicht
Beschreibung
The Fe(R,R-PDP) White-Chen Catalyst is an iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen. This catalyst is primarily used in organic synthesis to oxidize aliphatic sp³ C-H bonds. It is known for its ability to perform preparative and predictable aliphatic C-H oxidations over a broad range of organic substrates .
Wissenschaftliche Forschungsanwendungen
The Fe(R,R-PDP) White-Chen Catalyst has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of the Fe(R,R-PDP) White-Chen Catalyst is the aliphatic sp3 C-H bonds in organic synthesis . The catalyst is used to oxidize these bonds, which are typically unreactive due to their high bond dissociation energy .
Mode of Action
The this compound operates through a mechanism of electronic selectivity. In the presence of an electron withdrawing group (EWG) in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG . This allows for remarkably predictable oxidations based on sterics, electronics, and stereoelectronics .
Biochemical Pathways
The this compound affects the oxidation pathway of aliphatic C-H bonds. The catalyst enables the oxidation of these bonds, transforming them into functional groups that can participate in further chemical reactions . This broadens the range of organic substrates that can be used in synthesis .
Pharmacokinetics
Its effectiveness in catalyzing reactions is influenced by factors such as concentration and reaction conditions .
Result of Action
The result of the action of the this compound is the selective oxidation of aliphatic C-H bonds. This allows for the conversion of these bonds into functional groups, enabling the streamlining of organic synthesis . The catalyst has proven to be remarkably predictable, allowing for aliphatic C–H bonds to be thought of as a functional group .
Action Environment
The action of the this compound is influenced by several environmental factors. For instance, the presence of an electron withdrawing group in the substrate can guide the selectivity of the oxidation . Additionally, steric factors can influence the catalyst’s selectivity, with the catalyst targeting less sterically hindered C-H bonds when multiple electronically equivalent aliphatic C-H groups are present .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The Fe(R,R-PDP) White-Chen Catalyst plays a significant role in biochemical reactions, particularly in the oxidation of aliphatic sp3 C-H bonds . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
Given its role in the oxidation of aliphatic sp3 C-H bonds, it can be inferred that it may influence cell function by altering the chemical structure of organic substrates .
Molecular Mechanism
The this compound exerts its effects at the molecular level through the oxidation of aliphatic sp3 C-H bonds . This process is remarkably predictable based on sterics, electronics, and stereoelectronics, allowing for aliphatic C–H bonds to be thought of as a functional group in the streamlining of organic synthesis .
Metabolic Pathways
The metabolic pathways that the this compound is involved in are not specified in the available literature. Given its role in the oxidation of aliphatic sp3 C-H bonds, it can be inferred that it may interact with enzymes or cofactors involved in these pathways .
Vorbereitungsmethoden
The Fe(R,R-PDP) White-Chen Catalyst is synthesized through a series of steps involving the coordination of iron (II) with the ligand (2R,2’R)-N,N’-bis(2-pyridylmethyl)-2,2’-bipyrrolidine and acetonitrile. The reaction typically involves the use of hexafluoroantimonate as a counterion . The synthetic route is as follows:
Ligand Preparation: The ligand (2R,2’R)-N,N’-bis(2-pyridylmethyl)-2,2’-bipyrrolidine is synthesized through a series of organic reactions.
Coordination with Iron: The ligand is then coordinated with iron (II) in the presence of acetonitrile and hexafluoroantimonate to form the final catalyst.
Analyse Chemischer Reaktionen
The Fe(R,R-PDP) White-Chen Catalyst primarily undergoes oxidation reactions. It activates hydrogen peroxide (H₂O₂) to selectively oxidize aliphatic sp³ C-H bonds in organic molecules . The general reaction can be represented as: [ \text{R-H} + \text{H}_2\text{O}_2 \xrightarrow{\text{White-Chen Catalyst}} \text{R-OH} + \text{H}_2\text{O} ] Here, R-H represents the organic molecule containing the C-H bond targeted for oxidation, and R-OH is the corresponding alcohol product .
Vergleich Mit ähnlichen Verbindungen
The Fe(R,R-PDP) White-Chen Catalyst is unique due to its high selectivity and efficiency in oxidizing aliphatic sp³ C-H bonds. Similar compounds include:
Fe(S,S-PDP) White-Chen Catalyst: Another enantiomer of the White-Chen Catalyst with similar properties but different stereochemistry.
Fe(CF₃-PDP) Catalyst: A variant with a trifluoromethyl group that offers different electronic properties and selectivity.
The This compound stands out due to its ability to perform highly selective oxidations based on subtle electronic differences in the substrate .
Eigenschaften
IUPAC Name |
acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m1................./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNWHBGEOCZDBX-QSKJABRXSA-B | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC#N.C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F12FeN6Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660717 | |
| Record name | White–Chen catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959395-10-9 | |
| Record name | White–Chen catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidinebis(acetonitrile)iron(II) hexafluoroantimonate Fe(S,S-PDP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


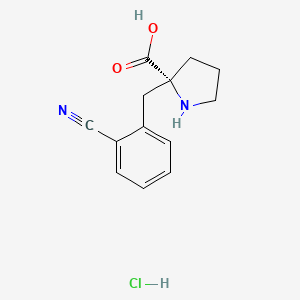
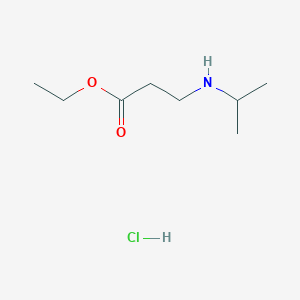
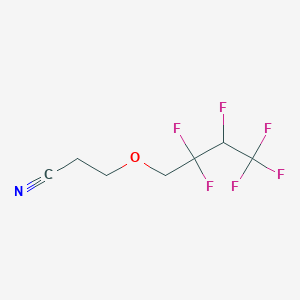

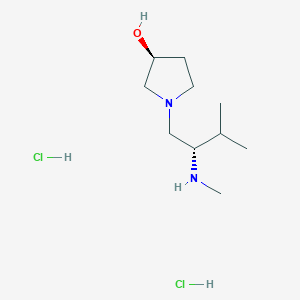

![Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate](/img/structure/B6343442.png)


